

Introduction: The Significance of Diazodinitrophenol in Energetic Materials

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Compound of Interest

Compound Name: **Diazodinitrophenol**

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Diazodinitrophenol (DDNP), first synthesized by Peter Griess in 1858, holds a notable position in the field of energetic materials.^{[1][2][3]} Initially explored for its utility in dye manufacturing, its potent explosive properties were recognized and developed in the late 19th and early 20th centuries.^{[2][4][5]} DDNP is a primary explosive, meaning it is highly sensitive to stimuli such as impact, friction, and heat, making it suitable for initiating the detonation of more stable, secondary explosives.^[1] Its chemical identity is 2-diazo-4,6-dinitrophenolate, a zwitterionic molecule featuring a benzene ring substituted with two nitro groups and a diazo group.^[1]

A key driver for the contemporary interest in DDNP is its classification as a "green" or "non-toxic" initiating explosive.^{[2][6]} It serves as a critical lead-free replacement for traditional primary explosives like lead azide and lead styphnate, mitigating the significant environmental and health concerns associated with heavy metal-based initiators.^{[2][3]} This guide provides a comprehensive technical overview of the core physical and chemical properties of DDNP, its synthesis, analytical characterization, and the safety protocols essential for its handling.

Molecular Structure and Chemical Identity

The energetic properties and reactivity of DDNP are direct consequences of its molecular architecture. The structure combines the inherent instability of a diazonium group with the energy-releasing potential of nitro groups on an aromatic ring.

- IUPAC Name: 2-diazo-4,6-dinitrophenolate^[7]

- Common Names: **Diazodinitrophenol**, DDNP, Dinol[2][7]
- Molecular Formula: C₆H₂N₄O₅[1]
- Molecular Weight: 210.10 g/mol [1][7]

The key functional groups contributing to its characteristics are:

- Diazo Group (-N₂⁺): This group is highly unstable and prone to rapid decomposition, releasing diatomic nitrogen gas (N₂), a very stable molecule. This decomposition is a primary driver of the explosive event.[4]
- Nitro Groups (-NO₂): These are strong electron-withdrawing groups that increase the energy density of the molecule and contribute to its explosive power.[1][4]
- Phenolic Ring: The benzene ring provides the structural backbone for the energetic functional groups.[1]

Caption: Molecular Structure of 2-diazonio-4,6-dinitrophenolate (DDNP).

Physical Properties

DDNP is a crystalline solid whose physical characteristics are crucial for its handling, processing, and application in initiating devices. Recent advancements have focused on synthesizing spherical DDNP to improve its flowability and bulk density.[1][8][9]

| Property | Value | Source(s) |
|--|---|-----------|
| Appearance | Yellow to yellowish-brown crystalline solid. | [1][2][5] |
| Darkens upon exposure to sunlight. | [3][7] | |
| Molecular Formula | <chem>C6H2N4O5</chem> | [1] |
| Molar Mass | 210.105 g·mol ⁻¹ | [2] |
| Density | Controlled bulk density: 0.65 - 0.95 g/cm ³ (spherical form) | [1][9] |
| Melting Point | Explodes at ~180 °C (356 °F). | [3] |
| Solubility | | |
| Slightly soluble in water. | [1][2] | |
| Soluble in acetone, acetic acid, and concentrated HCl. | [2][5][6] | |

Chemical Properties and Reactivity

The chemical behavior of DDNP is dominated by its high energy content and sensitivity to external stimuli.

Stability

Under normal conditions, DDNP is relatively stable but can be decomposed by heat, light, shock, or friction.[1][7] Its sensitivity is a defining characteristic:

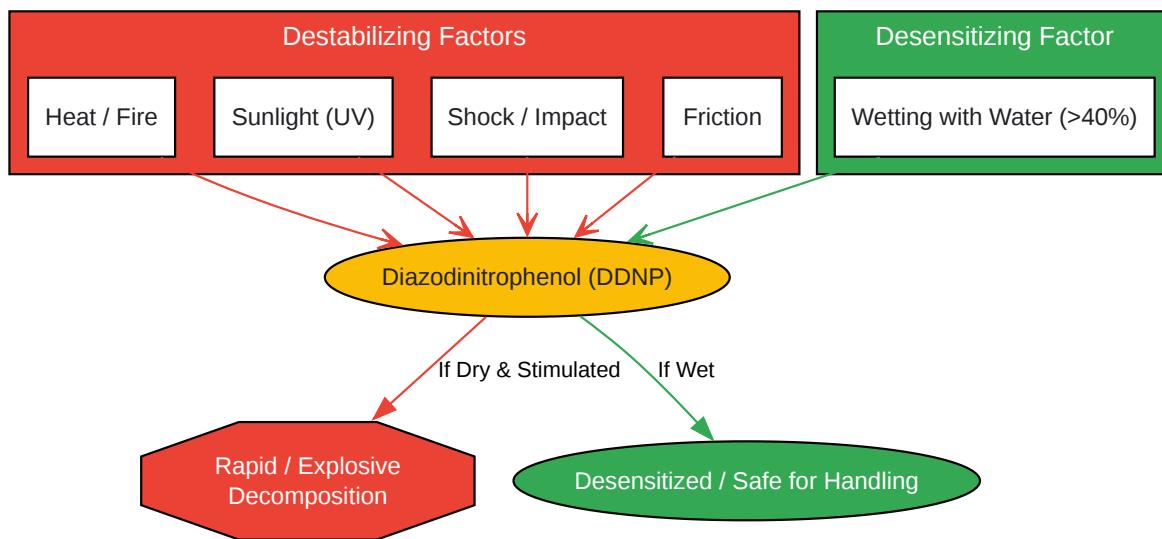
- It is less sensitive to impact than mercury fulminate but more powerful.[2][5][6]
- Its sensitivity to friction is significantly lower than that of both mercury fulminate and lead azide.[2][5][6]

For safe handling and transportation, DDNP must be kept wet, typically with at least 40% water or a water/alcohol mixture, which desensitizes the material.[3][7][10]

Decomposition

The decomposition of DDNP is a rapid, exothermic process that is the basis of its function as an initiating explosive.[4]

- Thermal Decomposition: When heated, DDNP undergoes explosive decomposition.[3][5] Differential Scanning Calorimetry (DSC) shows a sharp exothermic decomposition peak in the range of 161.2–188.5 °C.[8][9] The decomposition pathway involves the rapid release of nitrogen gas from the diazo group, leading to the formation of highly reactive intermediates that propagate the explosion.[4]
- Photolytic Decomposition: The compound darkens on exposure to sunlight, indicating light-induced degradation.[7][10] Studies have confirmed that photolytic decomposition leads to the formation of degradation products.[11]
- Chemical Decomposition: DDNP is stable under acidic and basic conditions.[11] However, it can be oxidized by strong oxidizing agents.[1][4] For disposal, a solution of cold sodium hydroxide can be used to destroy it.[2][5][6]



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Caption: Factors influencing the stability and decomposition of DDNP.

Synthesis of Diazodinitrophenol

The synthesis of DDNP is a well-established but hazardous process that requires strict control of reaction conditions, particularly temperature. The standard method involves the diazotization of picramic acid (2-amino-4,6-dinitrophenol).[2][3][4][12]

Causality Behind Experimental Choices:

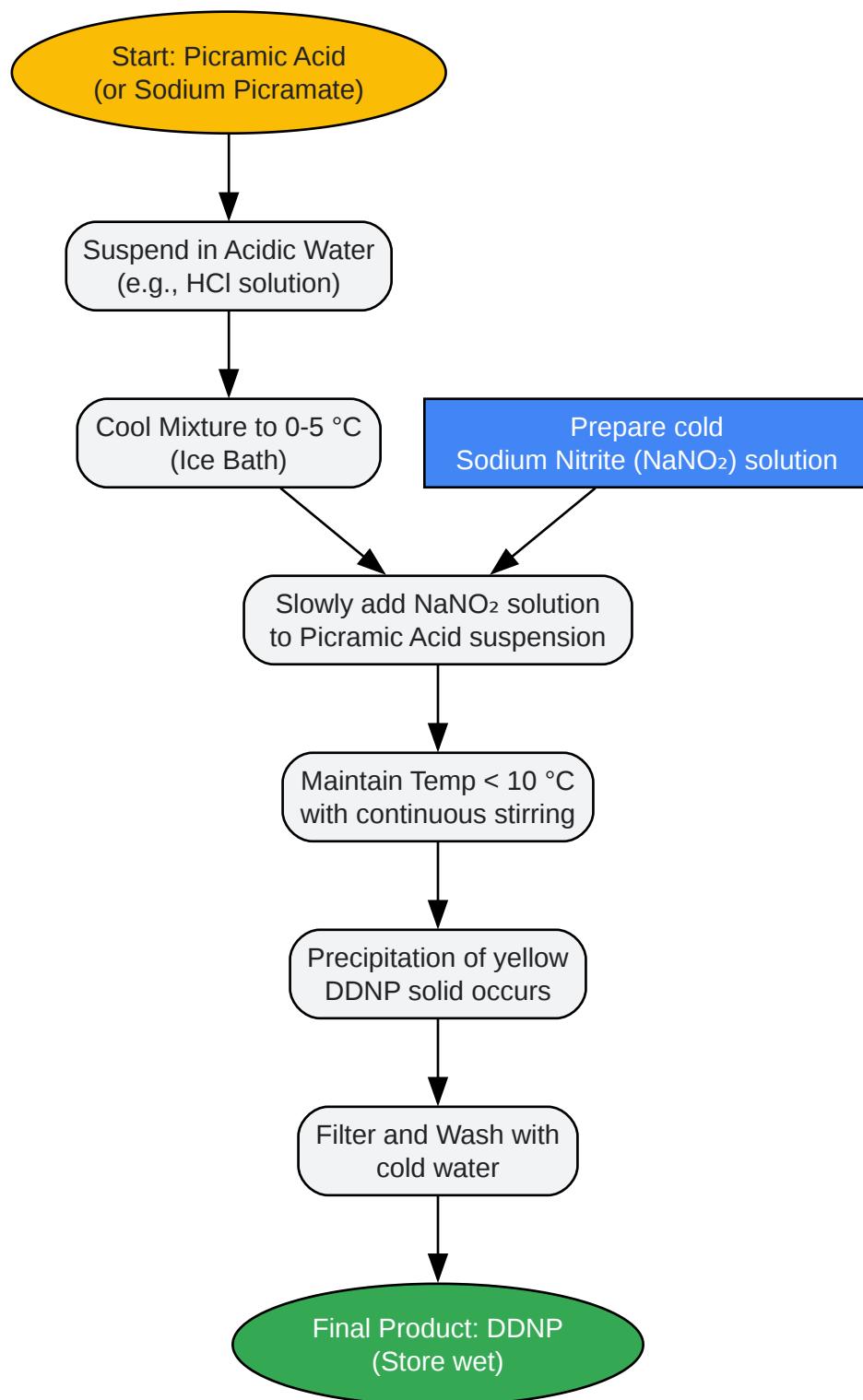
- Starting Material: Picramic acid is used because it already contains the required nitro groups at the 4 and 6 positions and an amino group at the 2 position, which is the precursor to the diazo group.
- Diazotization Reagent: Sodium nitrite is used in an acidic medium (like hydrochloric acid) to generate nitrous acid (HNO_2) in situ. This is safer than handling pure nitrous acid, which is unstable.
- Temperature Control: The reaction is maintained at low temperatures (0–10 °C) because the diazonium salt intermediate is thermally unstable and can decompose prematurely or explosively at higher temperatures. The reaction itself is exothermic, necessitating external cooling.

Experimental Protocol: Synthesis of DDNP

WARNING: This procedure involves highly energetic and sensitive materials and should only be performed by trained professionals in a properly equipped laboratory with all necessary safety precautions, including blast shields and remote handling equipment.

- Preparation of Picramic Acid Suspension:
 - In a reaction vessel equipped with a stirrer, thermometer, and cooling bath, prepare an aqueous suspension of picramic acid. This can be done by mixing sodium picramate with an excess of a strong acid like hydrochloric acid.[13]
- Cooling:
 - Cool the suspension to between 0 °C and 5 °C using an ice-salt bath. Maintain vigorous stirring to ensure uniform temperature.

- Preparation of Nitrite Solution:
 - Separately, prepare a solution of sodium nitrite (NaNO_2) in cold water.
- Diazotization:
 - Slowly add the sodium nitrite solution dropwise to the cold, stirred picramic acid suspension.[\[13\]](#) The rate of addition must be carefully controlled to keep the temperature of the reaction mixture below 10 °C.
 - The formation of DDNP is observed as a yellow precipitate.
- Reaction Completion and Isolation:
 - After the addition is complete, continue stirring the mixture in the cold bath for an additional 30-60 minutes to ensure the reaction goes to completion.
 - Isolate the precipitated DDNP by vacuum filtration.
- Washing and Storage:
 - Wash the product on the filter with copious amounts of cold water to remove any residual acid and unreacted salts. Follow with a wash of cold ethanol or acetone.
 - CRITICAL: Do not allow the product to dry completely. The final product must be stored submerged in water to keep it desensitized.[\[7\]](#)[\[10\]](#)

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Caption: Experimental workflow for the synthesis of DDNP.

Analytical Characterization Techniques

To ensure the purity, stability, and identity of synthesized DDNP, several analytical techniques are employed. These methods provide a self-validating system to confirm the quality of the material.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of DDNP and studying its degradation. It effectively separates DDNP from its precursor (picramic acid) and any decomposition products.[\[11\]](#)

Protocol: HPLC Analysis of DDNP

- System Preparation: Use an HPLC system equipped with a UV detector.
- Column: Ascentis® Express C18 fused-core particle column or equivalent.[\[11\]](#)
- Mobile Phase: Prepare an isocratic mobile phase consisting of acetonitrile and 0.085% orthophosphoric acid in water, typically in a 30:70 (v/v) ratio.[\[11\]](#)
- Sample Preparation: Accurately weigh a small amount of wet DDNP and dissolve it in a suitable solvent (e.g., the mobile phase) to a known concentration. Filter the sample through a 0.45 μ m filter before injection.
- Chromatographic Conditions:
 - Flow Rate: 0.8 mL/min.[\[11\]](#)
 - Column Temperature: 50 °C.[\[11\]](#)
 - Detection: UV detector set to an appropriate wavelength for DDNP.
 - Injection Volume: 10-20 μ L.
- Data Analysis: Quantify the purity of DDNP by comparing the peak area of the analyte to the total area of all peaks in the chromatogram. Identify impurities by comparing retention times with known standards of picramic acid and potential degradation products.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal stability and decomposition characteristics of DDNP. It measures the heat flow into or out of a sample as it is heated at a constant rate, revealing the temperature and enthalpy of decomposition.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Protocol: DSC Analysis of DDNP

- Sample Preparation: Carefully dry a very small sample of DDNP (typically 0.5-2 mg) under controlled conditions. Extreme caution is required when handling dry DDNP.
- Encapsulation: Place the dry sample into an aluminum DSC pan and hermetically seal it.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses its decomposition point (e.g., from 50 °C to 250 °C).
- Data Analysis: Analyze the resulting thermogram. The decomposition of DDNP will appear as a large, sharp exothermic peak. The onset temperature and the peak maximum provide critical data on its thermal stability. For spherical DDNP, this exothermic event occurs between 161.2 °C and 188.5 °C.[\[8\]](#)[\[9\]](#)

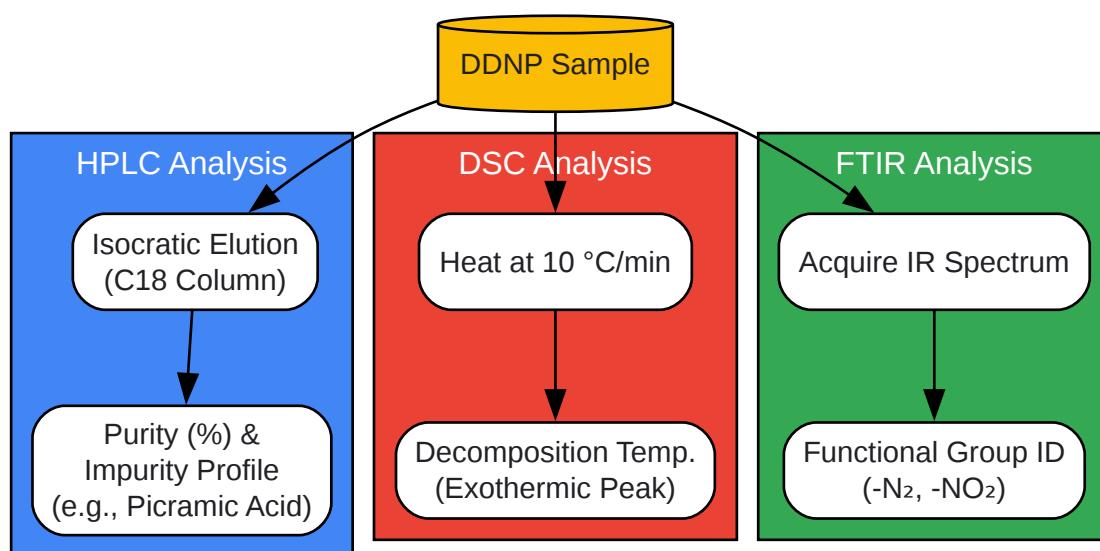
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the chemical identity of DDNP by identifying its characteristic functional groups.[\[9\]](#)

Protocol: FTIR Analysis of DDNP

- Sample Preparation: Mix a small amount of dry DDNP with potassium bromide (KBr) powder and press it into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
- Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm^{-1} .
- Spectral Interpretation: Analyze the resulting spectrum for characteristic absorption bands:

- Diazo Group (N_2^+): A strong absorption peak around $2100\text{-}2200\text{ cm}^{-1}$.
- Nitro Group (NO_2): Strong asymmetric and symmetric stretching bands, typically around $1500\text{-}1600\text{ cm}^{-1}$ and $1300\text{-}1400\text{ cm}^{-1}$, respectively.
- Aromatic Ring: C-H and C=C stretching vibrations characteristic of the substituted benzene ring.



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Caption: Standard analytical workflow for the characterization of DDNP.

Conclusion and Future Outlook

Diazodinitrophenol remains a fundamentally important material in modern explosives technology, primarily due to its efficacy as a lead-free primary explosive.^[1] Its synthesis is well-understood, and its physical and chemical properties have been extensively characterized. The causality behind its explosive nature—the synergistic instability of the diazo group and the high energy of the nitro substituents—provides a clear example of structure-function relationships in energetic materials.

Future research is likely to focus on several key areas:

- Safer Synthesis and Handling: Developing new synthetic routes or modifying existing ones to enhance safety and reduce environmental impact, such as the synthesis of spherical DDNP which improves handling characteristics.[1][8]
- Performance Enhancement: Investigating new formulations and the incorporation of additives to further optimize detonation properties for specific applications.
- Fundamental Understanding: Deeper computational and experimental studies into the decomposition mechanism at the molecular level could lead to the design of next-generation primary explosives with tailored sensitivity and performance.[4]

This guide has synthesized the core technical knowledge on DDNP, providing researchers and scientists with the foundational information needed for its study and application. The provided protocols, grounded in authoritative sources, offer a framework for the reliable synthesis and characterization of this significant energetic compound.

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